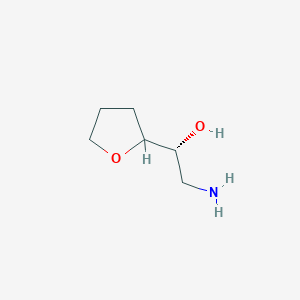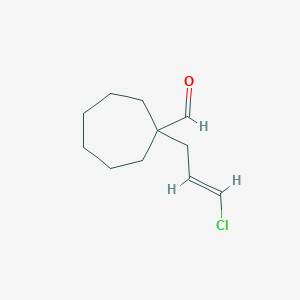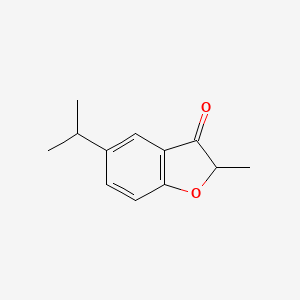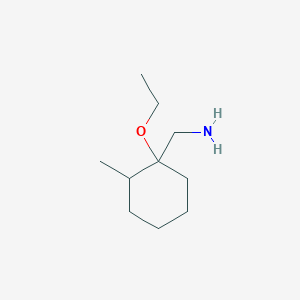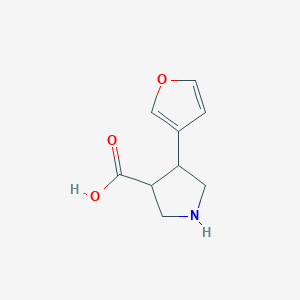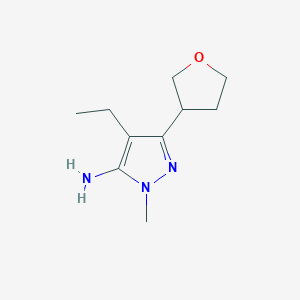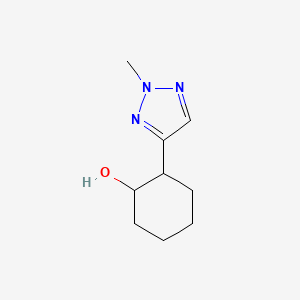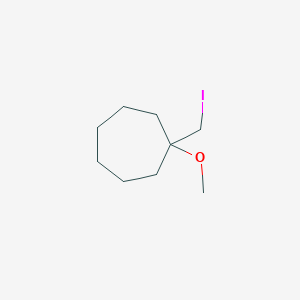
1-(Iodomethyl)-1-methoxycycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Iodomethyl)-1-methoxycycloheptane is an organic compound characterized by the presence of an iodomethyl group and a methoxy group attached to a cycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-1-methoxycycloheptane typically involves the reaction of cycloheptanone with iodomethane in the presence of a base, followed by methylation using methanol and an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors can also be explored to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Iodomethyl)-1-methoxycycloheptane undergoes various chemical reactions, including:
Reduction: Reduction of the compound can lead to the formation of cycloheptane derivatives with different functional groups.
Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Sodium periodate, manganese dioxide, periodic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Cycloheptane derivatives.
Substitution: Various substituted cycloheptane compounds.
Aplicaciones Científicas De Investigación
1-(Iodomethyl)-1-methoxycycloheptane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Iodomethyl)-1-methoxycycloheptane involves its interaction with specific molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. These interactions can affect the compound’s reactivity and its ability to participate in various chemical processes.
Comparación Con Compuestos Similares
1-(Iodomethyl)-1-methoxycycloheptane can be compared with other similar compounds, such as:
- 1-(Chloromethyl)-1-methoxycycloheptane
- 1-(Bromomethyl)-1-methoxycycloheptane
- 1-(Iodomethyl)-1-methoxycyclohexane
Uniqueness: The presence of the iodomethyl group in this compound imparts unique reactivity compared to its chloro- and bromo- counterparts. The larger atomic radius and lower bond dissociation energy of iodine make the iodomethyl group more reactive in substitution reactions, providing distinct advantages in synthetic applications .
Propiedades
Fórmula molecular |
C9H17IO |
|---|---|
Peso molecular |
268.13 g/mol |
Nombre IUPAC |
1-(iodomethyl)-1-methoxycycloheptane |
InChI |
InChI=1S/C9H17IO/c1-11-9(8-10)6-4-2-3-5-7-9/h2-8H2,1H3 |
Clave InChI |
BLPDKRLNMJCDKC-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCCCCC1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


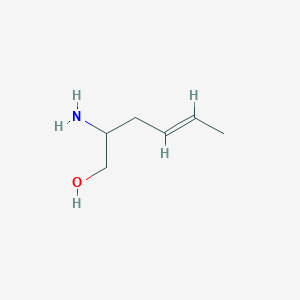
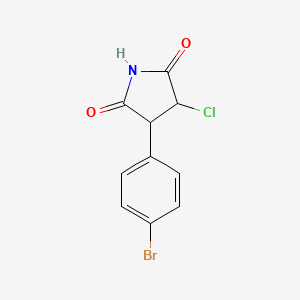
![5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13304443.png)
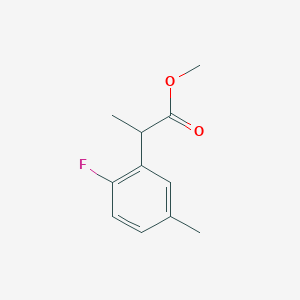
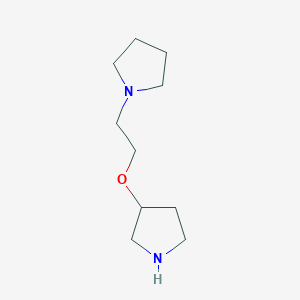
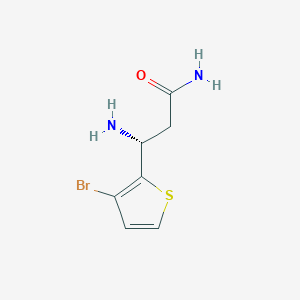
![2-{[1-(4-Fluorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13304498.png)
